molecular formula C8H8O3 B1294547 p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- CAS No. 40870-52-8

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

Cat. No.: B1294547
CAS No.: 40870-52-8
M. Wt: 152.15 g/mol
InChI Key: GMMPZMNGFXUDAE-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-: is a derivative of benzoquinone, a class of organic compounds characterized by a six-membered ring with two ketone substitutions. This compound is particularly interesting due to its unique structural features, which include a hydroxymethyl group and a methyl group attached to the quinone ring. These modifications impart distinct chemical and physical properties, making it a valuable subject of study in various scientific fields.

Scientific Research Applications

Chemistry: In chemistry, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is used as a precursor for synthesizing more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. It has been studied for its potential anti-cancer and anti-microbial properties .

Industry: In industrial applications, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is used in the production of dyes, photographic developers, and polymerization inhibitors .

Safety and Hazards

p-Benzoquinone is a yellowish-colored crystalline solid with a pungent, irritating odor. It is poisonous by ingestion or inhalation of vapors. It may severely damage skin, eyes, and mucous membranes .

Future Directions

Hydroxylated quinones that have one or more hydroxy groups attached directly to the quinone moiety are found in nature in great variety. As most of them exhibit interesting biological activity, there are an increasing number of publications annually about their isolation, characterization, and their synthesis in the laboratory .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- typically involves the oxidation of corresponding hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves reacting 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroxyhydroquinone derivatives, which are then oxidized to the desired hydroxyquinone compounds .

Industrial Production Methods: Industrial production of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- often employs catalytic oxidation processes. For instance, the oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) is a green synthesis method that offers mild reaction conditions and high selectivity .

Chemical Reactions Analysis

Types of Reactions: p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or chromic acid.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include dihydroxy derivatives, halogenated quinones, and various substituted quinones .

Comparison with Similar Compounds

    1,4-Benzoquinone:

    2-Hydroxy-1,4-naphthoquinone:

Uniqueness: The presence of both hydroxymethyl and methyl groups in p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- imparts unique reactivity and biological activity compared to its simpler counterparts. These structural features enhance its solubility, stability, and potential for diverse chemical transformations .

Properties

IUPAC Name

2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPZMNGFXUDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193840
Record name p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40870-52-8
Record name 4-Hydroxymethyltoluquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYMETHYLTOLUQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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